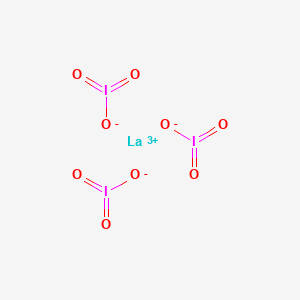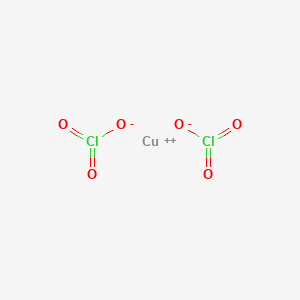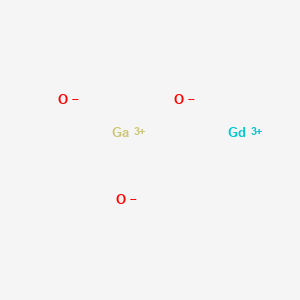
Gadolinium gallium trioxide
Overview
Description
Gadolinium gallium trioxide, also known as Gadolinium gallium garnet, is a mineral . It is a compound with the molecular formula GaGdO3 .
Synthesis Analysis
The synthesis of Gadolinium gallium trioxide involves a colloidal synthesis of high-quality, square, plate-shaped Gd2O3 nanocrystals . Gallium-containing garnets (gadolinium gallium Gd3Ga5O12; GGG) were prepared using an aqueous sol–gel synthesis route .
Molecular Structure Analysis
The molecular structure of Gadolinium gallium trioxide is represented by the formula GaGdO3 . The InChI representation is InChI=1S/Ga.Gd.3O/q2*+3;3*-2 . The Canonical SMILES representation is [O-2]. [O-2]. [O-2]. [Ga+3]. [Gd+3] .
Chemical Reactions Analysis
Gadolinium gallium trioxide is involved in various chemical reactions. For instance, it has been found to have a positive effect on the anode performance of aluminum-air batteries .
Physical And Chemical Properties Analysis
Gadolinium gallium trioxide has a molecular weight of 275.0 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Exact Mass is 274.83443 g/mol . The Topological Polar Surface Area is 3 Ų .
Scientific Research Applications
Battery Technology
Gadolinium gallium trioxide has been found to significantly improve the anode performance of aluminum-air batteries . The addition of Gd2O3 particles to the pure aluminum anode affects the charge transfer on the anode surface, improves its corrosion resistance, and inhibits the occurrence of hydrogen evolution reaction . This makes the corrosion resistance of the anode material significantly improved, and the discharge is stable and uniform, which is more suitable as an anode material for aluminum-air batteries .
Catalysis
Gadolinium gallium trioxide is widely used in catalysis . The unique properties of Gd2O3 make it a valuable catalyst in various chemical reactions.
Ceramics and Glass Industry
Gd2O3 is used in the ceramics and glass industry . Its unique properties can enhance the quality and durability of ceramic and glass products.
Solid Oxide Fuel Cells
In battery materials, using gadolinium oxide as the main component of solid fuel cells can significantly increase the stability and corrosion resistance of the battery .
Luminescent Materials
Gadolinium gallium trioxide is used in the production of luminescent materials . These materials are used in a variety of applications, including lighting, display technologies, and bio-imaging.
Polishing Materials
Gd2O3 is used as a polishing material . Its hardness and high melting point make it suitable for polishing a wide range of surfaces.
Nuclear Materials
Gadolinium gallium trioxide is used in nuclear materials . Its neutron-absorbing properties make it useful in control rods in nuclear reactors.
Mechanism of Action
Target of Action
Gadolinium gallium trioxide, also known as Gadolinium gallium garnet (GGG), is a synthetic crystalline material . It primarily targets the magneto-optical films and is used as a substrate material for these films . It also finds use in jewelry as a diamond simulant .
Mode of Action
The interaction of GGG with its targets is primarily through its excellent mechanical, thermal, and optical properties . For instance, in the case of magneto-optical films, GGG provides a stable and high-quality substrate that allows for the growth and performance of these films . The cubic lattice structure, density, and hardness of GGG play a crucial role in its interaction with its targets .
Biochemical Pathways
It’s worth noting that gadolinium-based contrast agents (gbcas), which contain gadolinium, have been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .
Pharmacokinetics
In the context of its use, ggg exhibits high thermal conductivity, a high melting point, and is typically insoluble in water .
Result of Action
The primary result of GGG’s action is the enhancement of the performance of magneto-optical films. It provides a high-quality substrate that allows for the growth and performance of these films . In addition, GGG’s hardness and density make it suitable for use as a diamond simulant in jewelry .
Action Environment
The action, efficacy, and stability of GGG can be influenced by environmental factors such as temperature and pressure. For instance, the phase change from cubic to monoclinic structure in GGG takes place at 1200 °C . Furthermore, the addition of Gd2O3 particles to the pure aluminum anode has been shown to improve its corrosion resistance, making the discharge stable and uniform, which is more suitable as an anode material for aluminum-air batteries .
properties
IUPAC Name |
gallium;gadolinium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaGdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923503 | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium gallium trioxide | |
CAS RN |
12024-36-1, 12063-81-9 | |
| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium gallium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




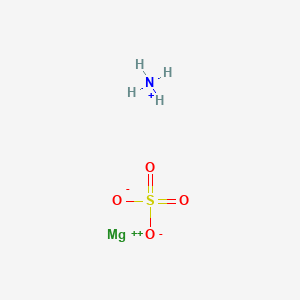

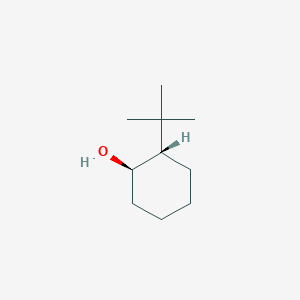

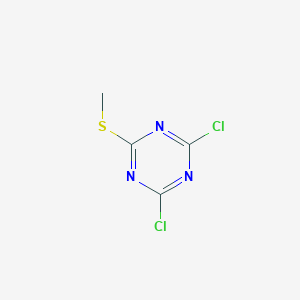

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

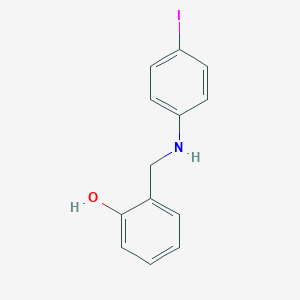
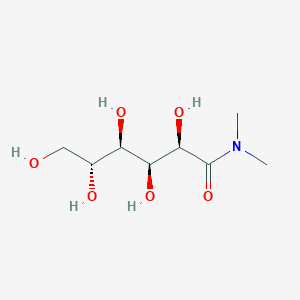
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
